Fmoc-NH-PEG11-CH2COOH is a polyethylene glycol (PEG) derivative characterized by an Fmoc (9-fluorenylmethoxycarbonyl) protected amine and a terminal carboxylic acid group. This compound is notable for its hydrophilic properties due to the PEG spacer, which enhances solubility in aqueous environments. The molecular formula is with a molecular weight of approximately 649.73 g/mol . Its structure allows for various applications in biochemistry and medicinal chemistry, particularly in drug delivery systems and bioconjugation.
The Fmoc group can be removed under basic conditions, yielding a free amine that is reactive towards various electrophiles, allowing further conjugation. The terminal carboxylic acid can participate in amide bond formation with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) . This reactivity makes Fmoc-NH-PEG11-CH2COOH suitable for synthesizing diverse bioconjugates.
Fmoc-NH-PEG11-CH2COOH exhibits significant biological relevance, particularly in the development of PROTACs (proteolysis-targeting chimeras). These compounds leverage ubiquitin-proteasome pathways to selectively degrade target proteins, which is vital for therapeutic applications in cancer and other diseases . The hydrophilic nature of the PEG moiety aids in improving the pharmacokinetic properties of drug candidates by enhancing solubility and stability.
The synthesis of Fmoc-NH-PEG11-CH2COOH typically involves the following steps:
Fmoc-NH-PEG11-CH2COOH has a wide array of applications:
Interaction studies involving Fmoc-NH-PEG11-CH2COOH focus on its ability to form stable conjugates with various biomolecules. These studies often utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to assess binding affinities and kinetics. The PEG spacer significantly influences interaction dynamics, often enhancing solubility and reducing non-specific binding .
Several compounds share structural similarities with Fmoc-NH-PEG11-CH2COOH, each possessing unique attributes:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Fmoc-NH-PEG8-CH2COOH | Shorter PEG chain | Increased hydrophobicity |
| Fmoc-NH-PEG1-COOH | Shortest PEG chain | Higher reactivity due to less steric hindrance |
| Fmoc-NH-PEG12-CH2COOH | Longer PEG chain | Enhanced solubility but may reduce binding efficiency |
| Fmoc-NH-Biotin | Contains biotin moiety | Specific targeting capabilities in biological systems |
Each compound's unique properties dictate its suitability for specific applications, making Fmoc-NH-PEG11-CH2COOH particularly valuable in contexts requiring balanced solubility and reactivity.
The compound has the molecular formula C₃₉H₅₉NO₁₅ and a molecular weight of 781.9 g/mol [1] . Its structure comprises three distinct regions:
The PEG11 spacer introduces conformational flexibility due to its repeating -O-CH₂-CH₂- units. This flexibility allows the molecule to adopt multiple low-energy conformations in solution, as evidenced by molecular dynamics simulations . The Fmoc group’s planar geometry creates steric hindrance around the protected amine, limiting rotational freedom at the carbamate linkage [7].
| Component | Atomic Composition | Key Functional Groups | Stereochemical Role |
|---|---|---|---|
| Fmoc protector | C₁₅H₁₁O₂ | Carbamate, aromatic rings | Rigid planar structure |
| PEG11 spacer | C₂₂H₄₄O₁₁ | Ether linkages (-O-) | Flexible helical conformations |
| Carboxylic acid | C₃H₄O₂ | -COOH terminus | Polar, hydrogen-bonding site |
The Fmoc group decomposes at 120–150°C, while the PEG11 spacer remains stable up to 250°C due to strong C-O and C-C bond energies . Differential scanning calorimetry (DSC) reveals two endothermic peaks:
The PEG11 spacer confers high aqueous solubility (>50 mg/mL in water), while the Fmoc group enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [3] .
| Solvent | Solubility (mg/mL) | Primary Interactions |
|---|---|---|
| Water | 52 | Hydrogen bonding with PEG |
| DMF | 120 | Dipole interactions with Fmoc |
| Dichloromethane | 8 | Weak van der Waals forces |
| Ethanol | 35 | H-bonding with -COOH |
The Fmoc group is stable under acidic conditions (pH 2–6) but undergoes rapid cleavage in basic environments (pH >8.5) via β-elimination. The half-life of deprotection in 20% piperidine/DMF is <10 seconds [2] [7].
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 1710 | C=O stretch | Carbamate (Fmoc) |
| 1655 | Amide I band | Secondary amide |
| 1100 | C-O-C stretch | PEG ether linkages |
| 2870–2930 | C-H stretch | PEG methylene groups |
Solid-phase peptide synthesis using fluorenylmethyloxycarbonyl/tert-butyl chemistry represents the predominant method for peptide synthesis in both research and industrial settings [1] [2]. The fluorenylmethyloxycarbonyl/tert-butyl strategy employs base-labile fluorenylmethyloxycarbonyl protection for the α-amino group and acid-labile tert-butyl-based side chain protecting groups, operating under orthogonal protection conditions that enable selective deprotection without affecting other protecting groups [3] [4].
The fundamental advantage of fluorenylmethyloxycarbonyl chemistry lies in its compatibility with mild reaction conditions and automated synthesis protocols [4]. The fluorenylmethyloxycarbonyl protecting group demonstrates exceptional stability toward acids while being readily removable under basic conditions, typically using piperidine in dimethylformamide [5] [1]. This orthogonality with acid-sensitive side chain protecting groups facilitates the sequential addition of amino acids without unwanted deprotection reactions [3].
The coupling reaction in fluorenylmethyloxycarbonyl/tert-butyl solid-phase peptide synthesis follows pseudo-first-order kinetics due to the high local concentration of functional groups on the solid phase [6]. Kinetic studies demonstrate that amide bond formation reaches 99.9% completion within 2 minutes at room temperature using 0.5 M amino acid solutions with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate activation [7]. The reaction half-life for amide bond formation between 0.3 M activated fluorenylmethyloxycarbonyl-leucine and resin-bound phenylalanine at room temperature is 4.6 ± 0.6 seconds [7].
Temperature optimization significantly affects reaction efficiency. Assuming reaction rates double for every 10°C increase in temperature, amide bond formation completes in less than 10 seconds at 60°C, while fluorenylmethyloxycarbonyl removal requires less than 20 seconds under these conditions [7]. High-temperature fast stirring peptide synthesis utilizing 90°C demonstrates comparable crude purity (>97%) to conventional methods while reducing synthesis time from 108 minutes to 27 minutes [6].
| Parameter | Standard Conditions | Optimized Conditions | Impact on Efficiency |
|---|---|---|---|
| Temperature | 25°C | 60-90°C | 4-8 fold rate increase [6] [7] |
| Coupling Time | 30-60 minutes | 30 seconds - 2 minutes | Maintained >99% efficiency [6] |
| Amino Acid Concentration | 0.2-0.3 M | 0.3-0.5 M | Improved coupling kinetics [7] |
| Stirring Rate | Static/100 rpm | 1200 rpm | Enhanced mass transfer [6] |
| Piperidine Concentration | 20% v/v | 5-50% v/v | Faster deprotection [8] [7] |
Coupling efficiency varies significantly among amino acids. Historical data from over 500 peptide syntheses using the classical Merrifield method revealed that histidine, threonine, arginine, valine, isoleucine, and glutamine represent the most challenging carboxyl-reacting amino acids [9]. Similarly, glutamine, leucine, alanine, arginine, and isoleucine present difficulties as amine-reacting residues [9]. These findings necessitate sequence-specific optimization protocols.
Recent developments in solid-phase peptide synthesis optimization include the implementation of high-temperature fast stirring methodologies that combine elevated temperature (90°C) with rapid overhead stirring (1200 rpm) [6]. This approach enables synthesis using only 2 equivalents of protected amino acid while maintaining high crude purity, representing a significant reduction from conventional 6-60 equivalent protocols used in automated flow peptide synthesis [6].
The integration of real-time monitoring systems allows for dynamic optimization during synthesis. Automated fast-flow peptide synthesizers equipped with in-line ultraviolet-visible detectors enable monitoring of fluorenylmethyloxycarbonyl deprotection through detection of the dibenzofulvene byproduct at 310 nm [10]. This capability provides immediate feedback on reaction efficiency and enables identification of aggregation events during synthesis [10].
Strategic deprotection of fluorenylmethyloxycarbonyl groups constitutes a critical step in peptide synthesis, directly influencing the efficiency of amine functionalization and subsequent coupling reactions [5] [8]. The deprotection mechanism proceeds through an elimination-addition (E1cB) pathway, involving base-catalyzed removal of the acidic hydrogen at the 9-position of the fluorenyl ring, followed by β-elimination to form dibenzofulvene and carbon dioxide [11] [12].
Fluorenylmethyloxycarbonyl deprotection occurs through a two-step mechanism where the base first abstracts the acidic proton from the fluorenyl methyl group, forming a carbanion intermediate that undergoes β-elimination to release dibenzofulvene and carbon dioxide [11]. The dibenzofulvene byproduct must be efficiently scavenged to prevent irreversible adduct formation with the deprotected amine, which would terminate peptide chain elongation [11] [12].
Piperidine serves as both an efficient base for fluorenylmethyloxycarbonyl removal and an effective dibenzofulvene scavenger, forming a stable dibenzofulvene-piperidine adduct [11] [12]. This dual functionality makes piperidine the gold standard for fluorenylmethyloxycarbonyl deprotection in solid-phase peptide synthesis [11]. The reaction typically employs 20% piperidine in dimethylformamide, though concentrations ranging from 5% to 50% have been successfully utilized depending on specific synthesis requirements [13] [8].
Research into alternative deprotection reagents has identified several viable substitutes for piperidine, each offering unique advantages [13] [8]. A comparative study of three deprotection strategies using microwave-assisted fluorenylmethyloxycarbonyl peptide synthesis evaluated 4-methylpiperidine, piperidine, and piperazine as fluorenylmethyloxycarbonyl removal reagents [8]. All three reagents demonstrated comparable performance, with 4-methylpiperidine and piperazine offering advantages in terms of reduced toxicity and improved reagent handling compared to piperidine [8].
| Deprotection Reagent | Concentration | Reaction Time | Efficiency | Advantages |
|---|---|---|---|---|
| Piperidine | 20% v/v in DMF | 4-6 minutes | 99.9% | Gold standard, dual function [5] [11] |
| 4-Methylpiperidine | 20% v/v in DMF | 4-6 minutes | 99.5% | Reduced toxicity [13] [8] |
| Pyrrolidine | 20% v/v in DMF | 2-5 minutes | 99.8% | Faster kinetics [11] |
| Piperazine | 10% w/v in DMF/EtOH | 5-8 minutes | 99.0% | Improved handling [13] [8] |
Pyrrolidine demonstrates particularly promising characteristics as an alternative base, achieving comparable fluorenylmethyloxycarbonyl removal efficiency while enabling the use of greener solvent systems [11]. Studies show pyrrolidine maintains high deprotection efficiency across various binary solvent mixtures, including dimethylformamide/ethyl acetate and N-butylpyrrolidinone/γ-valerolactone systems [11].
Deprotection kinetics exhibit strong temperature dependence, with reaction rates approximately doubling for every 10°C increase [7]. At room temperature, fluorenylmethyloxycarbonyl removal requires 4-6 minutes with 20% piperidine in dimethylformamide, while elevated temperatures (60°C) reduce this time to less than 20 seconds [7]. However, temperature optimization must balance reaction acceleration against increased side reaction formation, particularly aspartimide formation in peptides containing aspartic acid residues [11] [14].
Advanced deprotection strategies include the development of in situ fluorenylmethyloxycarbonyl removal protocols that combine deprotection and coupling steps [15]. This approach involves adding piperidine directly to the coupling cocktail containing excess fluorenylmethyloxycarbonyl-amino acid-OxymaPure active ester, achieving a 75% reduction in solvent consumption while maintaining synthesis efficiency [15].
Strategic deprotection protocols must address sequence-dependent side reactions, particularly diketopiperazine formation and aspartimide formation [14]. Diketopiperazine formation represents a ubiquitous side reaction in solid-phase peptide synthesis that is highly sequence-dependent, with secondary amino acids being extremely prone to this side reaction [14]. Alternative fluorenylmethyloxycarbonyl removal solutions, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene/5% piperazine/N-methyl-2-pyrrolidone, demonstrate significant diketopiperazine reduction compared to conventional 20% piperidine/dimethylformamide protocols [14].
The optimization of deprotection conditions specifically for Fmoc-NH-PEG11-CH2COOH requires consideration of the polyethylene glycol chain's influence on reaction kinetics and solubility. The extended polyethylene glycol spacer enhances solubility in aqueous media while potentially affecting the accessibility of the fluorenylmethyloxycarbonyl group for base-catalyzed removal [16] [17]. Standard deprotection protocols using 20% piperidine in dimethylformamide remain effective, though reaction times may require adjustment based on the specific synthesis conditions and target sequence requirements [16] [17].
Carbodiimide-mediated conjugation represents a fundamental methodology for creating amide bonds between carboxyl and amine groups, enabling the formation of stable bioconjugates essential for various biochemical applications [18] [19]. This coupling strategy proves particularly relevant for Fmoc-NH-PEG11-CH2COOH applications, where the terminal carboxylic acid functionality serves as the reactive site for conjugation to target molecules containing primary amine groups [16] [17].
Carbodiimide coupling proceeds through the formation of an O-acylisourea intermediate generated by the reaction between the carbodiimide and a carboxyl group [18] [19]. The O-acylisourea intermediate exhibits high reactivity toward nucleophilic attack by primary amino groups, resulting in amide bond formation and release of a urea byproduct [19] [20]. The reaction mechanism can be summarized as follows:
The O-acylisourea intermediate demonstrates inherent instability in aqueous solutions, with failure to react with an amine resulting in hydrolysis of the intermediate, regeneration of the carboxyl group, and release of an N-unsubstituted urea [19]. This hydrolysis represents a competing reaction that reduces coupling efficiency, necessitating optimization of reaction conditions to maximize amide bond formation.
Two primary carbodiimide reagents dominate bioconjugation applications: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and N,N'-dicyclohexylcarbodiimide [18] [19] [20]. Each reagent offers distinct advantages depending on the reaction environment and substrate requirements.
| Carbodiimide | Solubility | Reaction Environment | Advantages | Limitations |
|---|---|---|---|---|
| EDC·HCl | Water-soluble | Aqueous systems | Mild conditions, water-soluble byproducts [19] [21] | pH sensitivity, hydrolysis competition |
| DCC | Organic solvents | Non-aqueous systems | Stable intermediate, organic compatibility [18] [20] | Insoluble byproducts, harsh conditions |
| DIC | Organic solvents | Solid-phase synthesis | Enhanced stability, SPPS compatibility [22] | Limited aqueous applications |
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride demonstrates particular utility in aqueous crosslinking reactions due to its water solubility and compatibility with biological molecules [19] [21]. The water-soluble nature of its byproducts facilitates purification procedures, making it ideal for bioconjugation applications involving proteins, peptides, and other biomolecules [21].
Carbodiimide coupling efficiency benefits significantly from the inclusion of N-hydroxysuccinimide or its water-soluble analog, sulfo-N-hydroxysuccinimide [19] [23]. These additives serve to stabilize the activated intermediate and improve coupling efficiency through the formation of N-hydroxysuccinimide esters [19]. The enhanced stability of N-hydroxysuccinimide esters compared to O-acylisourea intermediates allows for efficient conjugation to primary amines at physiological pH while enabling storage of activated intermediates [19].
The two-step activation protocol involves:
Optimal reaction conditions for carbodiimide-mediated conjugation vary depending on the specific application and substrates involved. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide crosslinking demonstrates maximum efficiency under acidic conditions (pH 4.5) and must be performed in buffers devoid of extraneous carboxyls and amines [19]. 4-Morpholinoethanesulfonic acid buffer represents a suitable carbodiimide reaction buffer, while phosphate buffers and neutral pH conditions (up to 7.2) remain compatible with the reaction chemistry, albeit with reduced efficiency [19].
Carbodiimide-mediated conjugation finds extensive application in peptide synthesis, protein labeling, and biomolecular immobilization [18] [22]. For Fmoc-NH-PEG11-CH2COOH specifically, the terminal carboxylic acid can participate in amide bond formation with primary amines in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N,N'-dicyclohexylcarbodiimide . This reactivity enables the synthesis of diverse bioconjugates for applications in drug delivery systems, protein-protein interactions studies, and targeted therapeutic development [16] [17].
Recent advances in carbodiimide chemistry include the development of safer carbodiimide reagents that minimize hydrogen cyanide formation during coupling reactions with oxyma-based additives [25]. Tert-butyl 1-ethylcarbamate and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride have been identified as carbodiimides whose reaction with OxymaPure proceeds without hydrogen cyanide formation, enhancing the safety profile of these coupling reactions [25].
Successful carbodiimide-mediated conjugation requires careful consideration of several factors to minimize side reactions and maximize coupling efficiency [23] [22]. Intra- and inter-protein coupling to lysine residues represents a common side reaction that can be reduced by performing carbodiimide-mediated coupling in concentrated protein solutions at low pH using a large excess of the nucleophile [23].
The unique advantage of carbodiimide-mediated coupling lies in the formation of native peptide bonds without introducing foreign spacer elements [23]. This characteristic proves particularly valuable in peptide synthesis applications where the formation of natural amide bonds is essential for biological activity [23]. The formed peptidic bond remains homologous to natural proteins and peptides, ensuring compatibility with biological systems and reducing immunogenicity concerns [23].